A2B Inverse Agonist Potency vs. MRS1706 and NECA
N-(2-Phenoxyacetyl)adenosine acts as an inverse agonist at the human adenosine A2B receptor with an IC50 of 25 nM in a cAMP accumulation assay [1]. This potency is 55.6-fold lower than the high-affinity A2B inverse agonist MRS1706 (Ki = 1.39 nM) . In contrast, the reference agonist NECA exhibits an EC50 of 2.4 μM (2,400 nM) for A2B activation, highlighting the functional divergence of N-(2-Phenoxyacetyl)adenosine from agonist-driven pathways .
| Evidence Dimension | Inverse agonist potency at human A2B receptor (cAMP accumulation) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | MRS1706: Ki = 1.39 nM; NECA: EC50 = 2.4 μM (2,400 nM) |
| Quantified Difference | 25 nM vs. 1.39 nM (target is 18× less potent than MRS1706); target is 96× more potent than NECA as a modulator of cAMP (though opposite functional effect) |
| Conditions | Human A2B receptor expressed in CHO cells; cAMP accumulation measured after 150 min |
Why This Matters
This defines a unique potency window for A2B inverse agonism, enabling dose-response studies at nanomolar concentrations without the extreme potency (and potential off-target saturation) of MRS1706.
- [1] BindingDB. BDBM50211095 (CHEMBL3917647) Affinity Data: Inverse agonist activity at human A2B. View Source
